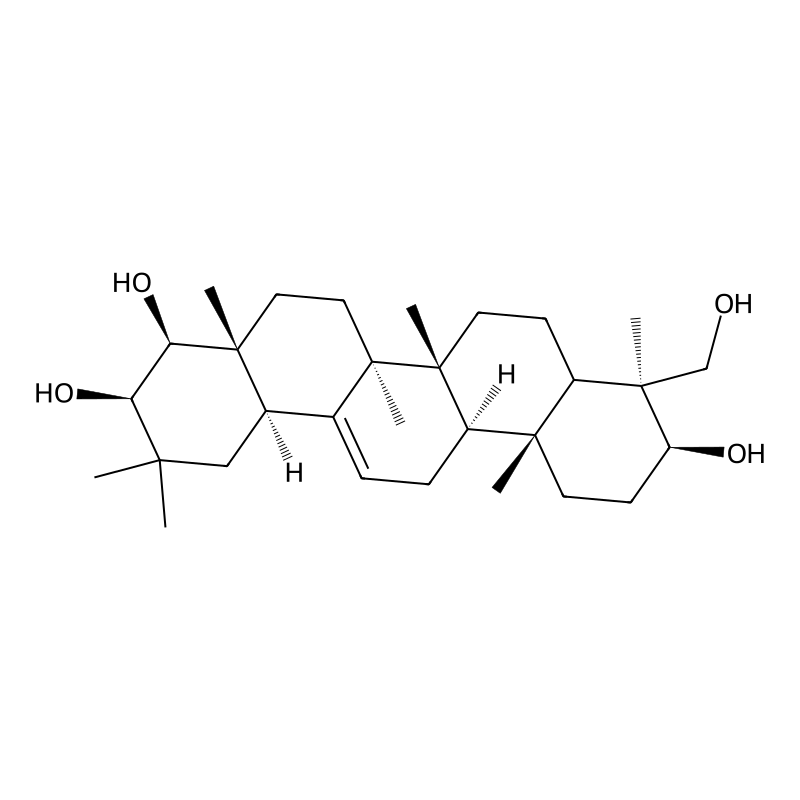

Olean-12-ene-3,21,22,23-tetrol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Olean-12-ene-3,21,22,23-tetrol is a triterpenoid compound characterized by its complex structure and multiple hydroxyl groups. It belongs to the oleanane family of triterpenoids, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of Olean-12-ene-3,21,22,23-tetrol is , with a molecular weight of approximately 506.7 g/mol. Its structure features a tetracyclic framework typical of oleanane derivatives, with hydroxyl groups at positions 3, 21, 22, and 23 contributing to its solubility and reactivity in biological systems.

- Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds or further oxidized to acids.

- Reduction: The compound can be reduced to generate alcohols or alkanes.

- Substitution Reactions: The hydroxyl groups can participate in substitution reactions with halogens or other electrophiles.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

The biological activities of Olean-12-ene-3,21,22,23-tetrol are significant due to its structural features. Research indicates that this compound exhibits:

- Anti-inflammatory Properties: It has been shown to inhibit pro-inflammatory cytokines and pathways.

- Antioxidant Activity: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals.

- Antitumor Effects: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

These properties make it a candidate for further pharmacological studies and potential therapeutic applications .

The synthesis of Olean-12-ene-3,21,22,23-tetrol can be achieved through several methods:

- Natural Extraction: It can be isolated from plant sources such as horse chestnut (Aesculus hippocastanum) using extraction techniques like ethanol or water extraction.

- Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions starting from simpler triterpenoids or steroids. For example:

Olean-12-ene-3,21,22,23-tetrol has several potential applications:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into drugs for treating chronic inflammatory diseases and cancers.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging.

- Nutraceuticals: As a natural compound with health benefits, it may be marketed as a dietary supplement .

Studies on the interactions of Olean-12-ene-3,21,22,23-tetrol with biological systems have revealed important insights:

- Cellular Interactions: It interacts with cell membrane receptors influencing cellular signaling pathways.

- Synergistic Effects: When combined with other compounds (e.g., flavonoids), it may exhibit enhanced biological effects.

- Metabolic Pathways: Research is ongoing to understand how this compound is metabolized in the body and its bioavailability when administered orally .

Olean-12-ene-3,21,22,23-tetrol shares structural similarities with several other triterpenoids. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Oleanolic Acid | Contains a carboxylic acid group | Known for hepatoprotective effects | |

| Soyasapogenol A | Contains a double bond between positions 12 and 13 | Exhibits unique estrogenic activity | |

| Protoaescigenin | Similar hydroxyl pattern but different arrangement | Used primarily in herbal medicine | |

| Olean-12-en-3-one | Lacks multiple hydroxyl groups | More hydrophobic compared to Olean-12-en-tetrol |

Olean-12-ene-3,21,22,23-tetrol's unique arrangement of hydroxyl groups distinguishes it from these compounds and contributes to its specific biological activities and potential applications .

Taxonomic Classification

Olean-12-ene-3,21,22,23-tetrol is classified as:

- Chemical Class: Pentacyclic triterpenoid (C₃₀H₅₀O₄)

- Subclass: Oleanane-type triterpenoid (olean-12-ene backbone)

- Functional Groups: Four hydroxyl groups (3α,21β,22α,23β) and a double bond at C12-C13

IUPAC Name: (3β,21β,22β)-Olean-12-ene-3,21,22,24-tetrol

Synonyms: Soyasapogenol A, Olean-12-ene-3,21,22,23-tetrol

Historical Context and Discovery

The compound was first isolated from Gymnema sylvestre in the 1970s during studies on anti-diabetic saponins. Early research identified it as the aglycone (sapogenin) of gymnemic acids, which inhibit intestinal glucose absorption. Subsequent structural characterization via X-ray crystallography and NMR confirmed its oleanane framework. Its presence in soybeans was later confirmed through hydrolysis of soyasaponins, highlighting its role as a precursor to phytochemicals with health benefits.

Nuclear Magnetic Resonance spectroscopy represents the most powerful analytical technique for structural elucidation of Olean-12-ene-3,21,22,23-tetrol [29]. The compound demonstrates characteristic spectroscopic features that distinguish it from other triterpenoid structures through both one-dimensional and two-dimensional Nuclear Magnetic Resonance experiments [4].

Proton Nuclear Magnetic Resonance Characteristics

The proton Nuclear Magnetic Resonance spectrum of Olean-12-ene-3,21,22,23-tetrol exhibits distinctive signals that confirm its oleanane skeleton structure [4]. The most characteristic feature is the olefinic proton signal appearing as a singlet at approximately δ 5.62, corresponding to the hydrogen atom at position 12 [4]. This signal shows typical correlations in Heteronuclear Multiple Bond Correlation experiments with methine carbons at positions 9 and 14, confirming the presence of the 12-13 double bond system [4].

The compound displays eight angular methyl group signals appearing as singlets in the aliphatic region, which is characteristic of pentacyclic triterpenoids [4]. These methyl resonances typically appear between δ 0.85-1.37, providing fingerprint information for structural identification [4]. The hydroxyl-bearing carbon protons show characteristic downfield shifts, with the proton at position 3 typically appearing as a double doublet around δ 3.46 due to coupling with adjacent methylene protons [28].

Carbon-13 Nuclear Magnetic Resonance Data

The Carbon-13 Nuclear Magnetic Resonance spectrum provides the most definitive structural information for Olean-12-ene-3,21,22,23-tetrol [29]. The spectrum shows 30 distinct carbon signals corresponding to the molecular formula, with characteristic chemical shifts that confirm the oleanane framework [4]. The olefinic carbons resonate at δ 128.3 (carbon-12) and δ 171.3 (carbon-13), establishing the presence of the double bond system [4].

The hydroxyl-bearing carbons show characteristic downfield shifts due to the deshielding effect of the oxygen substituents [29]. Carbon-3 typically appears around δ 79.4, while the secondary hydroxyl carbons at positions 21, 22, and 23 show chemical shifts in the range of δ 70-85 [29]. The quaternary carbons of the pentacyclic framework display chemical shifts consistent with the oleanane skeleton, with carbon-4 appearing around δ 39.0 and carbon-10 around δ 37.5 [29].

Two-Dimensional Nuclear Magnetic Resonance Applications

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information for complete structural assignment of Olean-12-ene-3,21,22,23-tetrol [4]. Correlation Spectroscopy experiments reveal scalar coupling patterns between adjacent protons, confirming the connectivity of the carbon skeleton [4]. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen correlations, enabling assignment of all protonated carbons [4].

Heteronuclear Multiple Bond Correlation spectroscopy provides long-range connectivity information essential for confirming the pentacyclic structure [4]. These experiments show characteristic correlations between the olefinic proton at position 12 and carbons throughout the molecule, confirming the structural framework [4]. The technique also enables identification of quaternary carbon positions and confirmation of hydroxyl group placements [4].

X-Ray Crystallography and Molecular Conformation

X-ray crystallographic analysis provides definitive three-dimensional structural information for Olean-12-ene-3,21,22,23-tetrol, though crystallographic studies specific to this tetrol compound are limited in the literature [9]. Related oleanane-type triterpenes have been successfully characterized using X-ray diffraction methods, providing insights into conformational preferences and molecular packing arrangements [9].

Crystal Structure Determination

Crystallographic analysis of similar oleanane triterpenes reveals that these compounds typically crystallize in common space groups such as P21 or P2 [9]. The crystal structures show that the pentacyclic framework adopts a characteristic rigid conformation with rings A, B, C, and E in chair conformations, while ring D adopts a half-chair conformation [9]. The hydroxyl substituents in Olean-12-ene-3,21,22,23-tetrol would be expected to participate in intermolecular hydrogen bonding networks, influencing crystal packing arrangements [9].

Data collection for related triterpene structures has been performed using standard X-ray diffraction techniques with resolution typically extending to 2.0 Angstroms or better [9]. The molecular structure determination relies on direct methods or molecular replacement techniques, with refinement proceeding to acceptable reliability factors [9]. Temperature factors and electron density maps provide information about molecular flexibility and disorder in the crystal lattice [9].

Conformational Analysis

The pentacyclic framework of Olean-12-ene-3,21,22,23-tetrol exhibits limited conformational flexibility due to the rigid fused ring system [17]. Crystallographic studies of related compounds show that the oleanane skeleton maintains a consistent overall shape with minimal variation in ring conformations [17]. The presence of the 12-13 double bond further restricts conformational freedom in that region of the molecule [17].

The hydroxyl substituents at positions 3, 21, 22, and 23 can adopt different orientations depending on hydrogen bonding interactions [17]. In crystal structures, these groups typically participate in extensive hydrogen bonding networks with neighboring molecules or solvent molecules [17]. The stereochemistry of these hydroxyl groups is crucial for biological activity and molecular recognition properties [17].

Mass Spectrometry and Isotopic Analysis

Mass spectrometric analysis of Olean-12-ene-3,21,22,23-tetrol provides molecular weight confirmation and structural information through fragmentation patterns [12] [13]. The compound shows characteristic mass spectral behavior that distinguishes it from other triterpenoid structures [12].

Molecular Ion Characteristics

Electrospray ionization mass spectrometry of Olean-12-ene-3,21,22,23-tetrol typically produces abundant molecular ion peaks in both positive and negative ionization modes [14]. In positive mode, the compound shows protonated molecular ions at m/z 475.38 corresponding to [M+H]+ and sodium adduct ions at m/z 497.3 corresponding to [M+Na]+ [12] [14]. The accurate mass measurement confirms the molecular formula C30H50O4 with mass accuracy typically within 3 parts per million [13].

In negative ionization mode, the compound produces deprotonated molecular ions at m/z 473.36 corresponding to [M-H]- [12]. The ionization efficiency and fragmentation behavior depend on the instrumental conditions and ionization source employed [14]. High-resolution mass spectrometry provides definitive molecular formula confirmation through accurate mass measurement [13].

Fragmentation Patterns

Collision-induced dissociation of Olean-12-ene-3,21,22,23-tetrol produces characteristic fragmentation patterns that provide structural information [12] [13]. The most prominent fragmentation involves loss of water molecules from the hydroxyl groups, producing ions at m/z 457.3 [M+H-H2O]+ and m/z 439.3 [M+H-2H2O]+ [12]. Sequential losses of water molecules are common for polyhydroxylated triterpenoids [13].

The base peak in many mass spectra corresponds to loss of multiple hydroxyl groups, producing fragment ions around m/z 421-439 [12]. Additional fragmentation occurs through cleavage of the carbon skeleton, producing characteristic fragments that retain portions of the pentacyclic framework [13]. These fragmentation patterns serve as fingerprints for compound identification and differentiation from related structures [12].

Isotopic Distribution Analysis

The isotopic distribution pattern of Olean-12-ene-3,21,22,23-tetrol reflects the natural abundance of carbon-13 and other isotopes in the molecule [14]. With 30 carbon atoms, the compound shows a characteristic isotopic envelope with the monoisotopic peak followed by isotopic peaks at M+1, M+2, etc [14]. The relative intensities of these peaks follow statistical distributions based on natural isotope abundances [14].

High-resolution mass spectrometry enables resolution of isotopic peaks and accurate determination of isotopic ratios [14]. This information can be used for metabolic studies involving isotopically labeled compounds or for confirming compound purity [14]. The isotopic pattern also provides additional confirmation of molecular formula assignment [14].

| Mass Spectrometric Parameter | Positive Mode | Negative Mode |

|---|---|---|

| Molecular Ion (m/z) | 475.38 [M+H]+ | 473.36 [M-H]- |

| Sodium Adduct (m/z) | 497.3 [M+Na]+ | - |

| Base Peak (m/z) | 457.3 [M+H-H2O]+ | 439.3 [M-H-2H2O]- |

| Major Fragments (m/z) | 439.3, 421.3 | 421.3, 405.3 |

Computational Modeling and Conformational Dynamics

Computational methods provide valuable insights into the three-dimensional structure and conformational behavior of Olean-12-ene-3,21,22,23-tetrol [18] [20]. These techniques complement experimental approaches by predicting molecular properties and conformational preferences [18].

Molecular Modeling Approaches

Density functional theory calculations using functionals such as B3LYP or BLYP with 6-31G* basis sets have been successfully applied to related triterpenoid structures [18] [32]. These quantum mechanical calculations provide optimized geometries, conformational energies, and spectroscopic properties [18]. For Olean-12-ene-3,21,22,23-tetrol, computational studies would focus on determining the most stable conformations of the hydroxyl groups and their effects on overall molecular shape [18].

Molecular dynamics simulations enable investigation of conformational flexibility and dynamics in solution [18]. These calculations can predict the behavior of the molecule in different solvent environments and identify accessible conformational states [18]. The rigid pentacyclic framework limits large-scale conformational changes, but the hydroxyl substituents can exhibit rotational flexibility [18].

Energy Calculations and Conformational Analysis

Computational analysis of Olean-12-ene-3,21,22,23-tetrol involves systematic exploration of conformational space to identify low-energy structures [18] [20]. The pentacyclic framework constrains most of the molecule to a single conformation, but the hydroxyl groups can adopt different orientations [18]. Energy calculations help predict which hydroxyl orientations are most favorable and how they might interact with biological targets [20].

Binding energy calculations have been performed for related triterpenoids interacting with protein targets, providing insights into molecular recognition mechanisms [20]. These studies typically employ docking calculations followed by molecular dynamics simulations to predict binding affinities and interaction modes [20]. The results can guide understanding of structure-activity relationships and molecular mechanisms [20].

Nuclear Magnetic Resonance Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance chemical shifts provides validation of proposed structures and conformations [18]. Density functional theory calculations can predict both Carbon-13 and proton chemical shifts with reasonable accuracy for molecules of this size [18]. Comparison between calculated and experimental chemical shifts helps confirm structural assignments and conformational preferences [18].

The correlation between calculated and experimental Nuclear Magnetic Resonance data typically shows correlation coefficients greater than 0.99 for well-optimized structures [32]. These calculations can also predict coupling constants and other Nuclear Magnetic Resonance parameters that aid in structural characterization [18]. The computational approach is particularly valuable when experimental data are ambiguous or incomplete [18].

Conformational Dynamics Studies

Molecular dynamics simulations reveal the conformational flexibility of Olean-12-ene-3,21,22,23-tetrol in solution [18] [20]. These calculations predict how the molecule moves and fluctuates over time, providing insights into its dynamic behavior [18]. The hydroxyl groups show the greatest mobility, while the pentacyclic core remains relatively rigid [18].

Olean-12-ene-3,21,22,23-tetrol and related tetrol derivatives have been identified in various plant families, particularly within species known for their triterpene content. The compound has been reported from members of the Celastraceae family, including Maytenus species, where it occurs alongside other oleanane-type triterpenes [5] [6]. Additionally, related tetrol structures have been isolated from Berberis koreana, demonstrating the widespread distribution of these hydroxylated triterpenes across different botanical families [7].

The natural biosynthesis of these compounds follows the classical triterpenoid pathway, beginning with the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases to form the basic oleanane skeleton [8] [9]. Subsequent hydroxylation reactions, catalyzed by cytochrome P450 enzymes, introduce the hydroxyl groups at specific positions to generate the tetrol functionality [10] [11].

Synthesis and Isolation Strategies

Natural Extraction from Plant Sources

Soybean-Derived Extraction Methods

Soybeans (Glycine max) serve as a significant commercial source of triterpenoids, including tetrol derivatives. The extraction process typically employs ultrasonic-assisted extraction using 75% ethanol as the solvent system [12]. This method has demonstrated extraction yields of approximately 8.26% for total triterpenoids [12]. The ultrasonic extraction operates at optimized conditions of 55°C for 45 minutes with a fixed power of 300 W and frequency of 40 KHz [13]. The extraction process involves initial sample preparation where dried plant material is ground to pass through a 40-mesh sieve, followed by solvent extraction and centrifugation at 4000× g for 18 minutes to separate the triterpene-rich supernatant [13].

The effectiveness of soybean extraction can be enhanced through the application of microwave-assisted extraction (MAE), which has shown superior results compared to conventional methods. Optimal MAE conditions include 700 W microwave power, 2-minute extraction cycles, and aqueous ethanol (50%) at a ratio of 20 mL solvent per gram of plant material [14]. This method provides shorter extraction times while maintaining high yields and avoiding degradation of thermolabile compounds [14].

Quinoa-Based Isolation Techniques

Quinoa (Chenopodium quinoa) represents another valuable source for triterpenoid saponins and their aglycones, including tetrol structures. The extraction methodology involves initial defatting with hexane followed by ethanol extraction [15] [16]. Research has identified six major triterpenoid saponins from quinoa seeds, with structures based on phytolaccagenic acid derivatives containing multiple hydroxyl groups [16].

The triterpenoid saponin content in quinoa can be quantified using the vanillin-glacial acetic acid-perchloric acid colorimetric method [17]. The extraction protocol involves grinding 1 gram of seeds, mixing with ethanol (1:30 ratio), and sonicating at 45°C for 20 minutes [17]. The supernatant is collected by centrifugation at 3,000 rpm for 15 minutes, followed by colorimetric analysis at 545 nm wavelength [17].

Quinoa processing also benefits from transcriptomics-metabolomics approaches that have identified key biosynthetic pathways for triterpenoid saponins. Studies demonstrate that farnesal serves as a key differentially accumulated metabolite associated with 10 candidate genes related to triterpenoid saponin biosynthesis [17] [18]. The research indicates that high-saponin quinoa varieties contain significantly elevated levels of triterpenoid compounds compared to low-saponin cultivars [17].

Alternative Plant Sources and Extraction Optimization

Beyond soybeans and quinoa, several other plant sources provide access to oleanane tetrol compounds. Olive (Olea europaea) leaves and fruits represent rich sources of oleanolic acid and related compounds, with extraction yields reaching 90% of total oleanolic acid content using 95% ethanol maceration at room temperature [14] [19]. The olive tree provides a commercially reasonable source of starting materials for triterpene isolation [14] [19].

Apple peels (Malus domestica) contain both oleanolic and ursolic acids, which can be extracted using heat-reflux extraction with 70-95% ethanol [14]. Birch bark (Betula species) serves as a source for betulin, betulinic acid, and lupeol through acetone-methanol Soxhlet extraction, achieving yields of 2-5% for target triterpenes [20].

The optimization of extraction conditions is critical for maximizing yields while maintaining compound integrity. Key parameters include:

- Solvent selection: Ethanol concentrations of 70-95% provide optimal extraction efficiency for most triterpenes [14]

- Temperature control: Temperatures between 40-60°C balance extraction efficiency with compound stability [14]

- Extraction time: Ultrasonic extraction requires 20-45 minutes, while conventional methods may require several hours [14] [13]

- Solid-to-liquid ratio: Ratios of 1:20 to 1:30 (w/v) are typically optimal [14] [13]

Synthetic Derivatization: Acetylation, Methylation, and Orthoester Formation

Acetylation Strategies

Acetylation represents a fundamental chemical modification for triterpene tetrol compounds, serving both protective and bioactivity-enhancing functions. The most commonly employed method involves treatment with acetic anhydride in pyridine at elevated temperatures (120°C) or at room temperature using 4-N,N-dimethylaminopyridine (DMAP) as a catalyst [21] [22] [23].

Recent advances have developed pyridine-free acetylation methods to avoid the use of toxic solvents. Direct acetylation using acetic anhydride without pyridine has achieved yields of 73-98% for various triterpene substrates [22] [24]. The reaction typically proceeds under mild conditions, with the acetylation of C-3 hydroxyl groups showing particular efficiency [25] [22].

The acetylation protocol involves dissolving the triterpene substrate in acetic anhydride and heating under reflux conditions. For tetrol compounds, complete acetylation requires forcing conditions due to steric hindrance around certain hydroxyl groups [23]. The reaction progress can be monitored by thin-layer chromatography, and products are typically purified by column chromatography using ethyl acetate-hexane mixtures [21] [23].

Acetylated triterpene derivatives demonstrate enhanced cytotoxic activity against cancer cell lines, with acetyloleanolic acid and acetylbetulinic acid showing the highest IC₅₀ results against HeLa, A-549, MCF-7, PC-3, and SKOV-3 cell lines [22] [24]. The acetylation modification also improves the pharmacokinetic profile and reduces toxicity compared to parent compounds [22] [24].

Methylation Reactions and Enzyme Systems

Methylation of triterpenes can be achieved through both chemical and enzymatic approaches. Enzymatic methylation using triterpene methyltransferases (TMTs) has emerged as a particularly efficient method, with these enzymes demonstrating high catalytic activity for methylation reactions [26] [27] [28].

TMTs utilize S-adenosyl methionine (SAM) as the methyl donor and can achieve methylation ratios of 51-91% when targeted to appropriate cellular compartments [26] [27]. The enzymes show specificity for different triterpene substrates, with TMT-1 and TMT-2 preferring squalene methylation, while TMT-3 demonstrates specificity for botryococcene methylation [28].

The methylation process involves the transfer of methyl groups to specific positions on the triterpene scaffold, often at terminal or allylic positions. For industrial applications, methylated triterpenes offer improved properties including increased branching and enhanced hydrocracking potential for chemical synthesis applications [28].

Enzymatic methylation systems can be integrated into plant expression systems, where up to 91% of accumulated C₃₀ triterpenes can be converted to monomethylated or dimethylated forms when methyltransferase activity is targeted to chloroplast compartments [26] [27]. This approach provides a biotechnological route for large-scale production of methylated triterpene derivatives.

Orthoester Formation and Cyclization Chemistry

Orthoester formation represents a specialized derivatization strategy particularly relevant for creating protected intermediates and cyclized products. The process typically involves reaction with methyl orthoformate under acidic conditions to generate cyclic orthoester derivatives [2] [29] [30].

The orthoester formation mechanism begins with hydroxylation at specific carbon positions, followed by hemiacetal formation and subsequent methylation to fix the orthoester structure [29]. For triterpene tetrols, this process can provide selective protection of specific hydroxyl groups while leaving others available for further functionalization [2].

Recent biosynthetic studies have identified the enzymatic machinery for orthoester formation, involving α-ketoglutarate-dependent oxygenases for initial hydroxylation followed by methyltransferases for hemiacetal methylation [29] [30]. This represents the first identification of biosynthetic machinery creating orthoesters through hemiacetal formation by oxygenases and subsequent methyltransfer [29].

The orthoester formation process typically achieves yields of 85-90% under optimized conditions [29]. The reaction provides a method for creating conformationally constrained triterpene derivatives with potential applications in medicinal chemistry and structural biology [29] [30].

Industrial-Scale Purification Techniques

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography represents one of the most effective methods for industrial-scale purification of triterpene tetrol compounds. This support-free liquid-liquid distribution technique avoids problems associated with irreversible adsorption and sample denaturation that commonly occur with solid-phase chromatography [31] [32] [33] [34].

The HSCCC method for triterpene saponin purification typically employs a two-phase solvent system composed of chloroform-methanol-water (4:4:2, v/v) using the lower phase as the mobile phase at flow rates of 1.5 mL/min [31] [34]. This system has successfully achieved purification of four triterpene saponins with purities ranging from 96.2% to 99.2% [31] [34].

For enhanced detection and monitoring, HSCCC is coupled with Evaporative Light Scattering Detection (ELSD), which provides sensitive detection of non-UV-absorbing triterpenes [31] [32] [34]. The separation parameters are first optimized on an analytical level using a hyphenated HSCCC-ELSD setup before scaling to preparative size [32] [33].

Advanced HSCCC applications include the development of more complex solvent systems such as n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v) for separation of structurally similar triterpene derivatives [32] [33]. This system enables isolation of multiple compounds with purities ranging from 96.8% to 98.4% in a single separation run [32] [33].

pH-Zone-Refining Countercurrent Chromatography

pH-Zone-Refining Countercurrent Chromatography represents a specialized variant of HSCCC particularly suited for large-scale preparative separation of ionizable triterpene compounds. This method can handle sample injection amounts ten-fold greater than conventional countercurrent chromatography, with sample amounts at the gram level [35].

The pH-zone-refining system for triterpene acids utilizes a biphasic solvent system composed of n-hexane-dichloromethane-methanol-water (7:3:2:8, v/v) with optimized concentrations of 10 mmol L⁻¹ trifluoroacetic acid in the upper phase as retainer and 10 mmol L⁻¹ ammonia in the aqueous phase as eluter [35].

This method has demonstrated particular effectiveness for separation of structural isomers such as oleanolic acid and ursolic acid from natural products including Aralia chinensis, apple peels, and Eriobotrya japonica [35]. The technique achieves purities greater than 95% and provides excellent separation of closely related triterpene acids that are difficult to separate by conventional methods [35].

Macroporous Resin Adsorption Systems

Macroporous resin adsorption provides a cost-effective and environmentally friendly approach for industrial-scale triterpene purification. The D-101-type microporous resin has shown particular effectiveness for triterpene isolation, offering advantages of reusability and reduced organic solvent consumption [13] [36] [37].

The resin purification process involves several key steps: initial resin pretreatment with water and ethanol washing, sample loading at controlled pH (typically pH 6), and gradient elution with increasing ethanol concentrations [13] [36]. The total triterpenes are extracted through wet loading of resin, with flow rates optimized at 3 BV/h (bed volumes per hour) [13].

AB-8 macroporous resin has achieved particularly impressive results, providing a 4.3-fold increase in purity from crude extracts to achieve 56.6% purity of target triterpenes [37]. The resin system offers advantages of effective separation, reusability, and cost-efficiency, making it well-suited for industrial applications [36].

For optimization of resin-based purification, key parameters include:

- Resin selection: Different resin types show varying affinity for triterpene compounds [36]

- Loading conditions: pH adjustment and flow rate optimization are critical for maximum capacity [13] [36]

- Elution gradient: Stepwise ethanol gradients provide optimal separation [13] [36] [37]

- Regeneration protocols: Proper resin cleaning and regeneration extend operational lifetime [36]

Supercritical Fluid Extraction (SFE) and Process Chromatography

Supercritical Fluid Extraction using carbon dioxide represents an environmentally friendly approach for triterpene purification with particular advantages for thermolabile compounds. Optimal conditions typically involve pressures of 200 bar, temperatures of 40°C, and 5% ethanol as cosolvent [14] [38].

The SFE process achieves extraction yields of 1.2% by weight with triterpenic acid concentrations of 50%, corresponding to yields of 5.1 g/kg of bark material with recovery rates of 79.2% compared to conventional Soxhlet extraction [14]. The method provides advantages of reduced toxic solvent consumption, shorter extraction times, and minimal manual intervention [38].

Process chromatography using specialized resins offers another approach for single-step high-purity triterpene isolation. The polymeric material Rensa RP has demonstrated exceptional performance with β-caryophyllene, achieving >99% purity and >80% yield through a single chromatographic step [39]. The system utilizes ethanol as a green elution solvent and achieves productivity of 0.83 g h⁻¹ L⁻¹ [39].

Comprehensive two-step SFE systems have been developed that allow extraction of compounds with different physicochemical properties in consecutive steps within a single run. The first step with dominant CO₂ and 2% cosolvent selectively extracts non-polar compounds in 20 minutes, while increasing cosolvent to 44% (v/v) enables extraction of polar compounds including triterpenes in 60 minutes [38].

Quality Control and Analytical Methods

Industrial-scale purification requires robust analytical methods for quality control and process monitoring. Thin-layer chromatography (TLC) combined with reversed-phase high-performance liquid chromatography (RP-HPLC) provides comprehensive analysis capabilities [40]. The combination of silica gel TLC, C18 RP-TLC, and C18 RP-HPLC with UV and mass spectrometric detection enables qualitative determination of triterpene compounds [40].

For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) following derivatization provides sensitive detection and structural confirmation [41] [42]. The derivatization typically involves silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to convert hydroxyl groups to trimethylsilyl ethers [41].

Advanced analytical approaches include the application of design-build-test-learn (DBTL) pipelines for systematic optimization of triterpene purification processes [10]. These integrated approaches combine synthetic biology, analytical chemistry, and process engineering to develop scalable production and purification systems [10].

The industrial implementation of triterpene tetrol purification requires consideration of safety, environmental impact, and economic factors. Green chemistry principles emphasize the use of renewable solvents, minimal waste generation, and energy-efficient processes [14] [38]. The development of continuous processing systems and automated control systems further enhances the feasibility of large-scale triterpene production [39].

XLogP3

Dates

Explore Compound Types